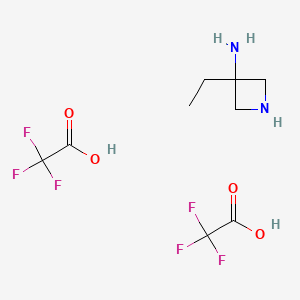

3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) is a chemical compound with diverse applications in scientific research. It has a molecular weight of 352.23 . The IUPAC name is 3-ethynyl-N,N-dimethylazetidin-3-amine bis (2,2,2-trifluoroacetate) .

Synthesis Analysis

The synthesis of this compound might involve the use of trifluoroacetic acid . A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported . This reaction exhibits remarkable functional group tolerance and proceeds in conventional glassware without rigorous exclusion of either moisture or oxygen .Molecular Structure Analysis

The molecular formula of 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) is C9H14F6N2O4 . The InChI key is OXLTZHDVIFIQPC-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound could be related to the trifluoroethylation of amines . The reactions proceed in conventional glassware without rigorous exclusion of either moisture or oxygen, and use trifluoroacetic acid as a stable and inexpensive fluorine source .Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.23 . It is stored at 4 degrees Celsius . The physical form of this compound can vary, it can be found as a powder or a liquid .Applications De Recherche Scientifique

Amino-Triazoles in Organic Synthesis and Industry

Amino-triazoles, including 3- and 4-substituted derivatives, are crucial raw materials in the fine organic synthesis industry. They have long been utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry. The versatility of amino-triazoles underscores their significance in developing various agricultural and medical products, highlighting the potential of related compounds like "3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)" in similar applications (Nazarov et al., 2021).

Bisphenol A (BPA) and Environmental Health

Bisphenol A, an industrially significant chemical used in the manufacture of plastics and epoxy resins, has been linked to various environmental and health concerns. Its widespread use and the resulting human exposure have prompted extensive research into its potential impacts, particularly as an endocrine disruptor. Studies have explored BPA's effects on reproductive health, brain development, and behavior, providing a framework for understanding the environmental and health implications of structurally related compounds (Huang et al., 2012).

Sorbents for Environmental Remediation

Amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting their potential in treating environmental contaminants. The development and application of these sorbents for PFAS removal rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This area of research indicates the potential of chemically modified amines, such as "3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)," for environmental remediation applications (Ateia et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2C2HF3O2/c1-2-5(6)3-7-4-5;2*3-2(4,5)1(6)7/h7H,2-4,6H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUTZXPONXKLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2990413.png)

![N-[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2990415.png)

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)

![4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990425.png)